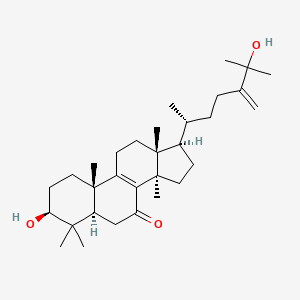

Neocarazostatin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

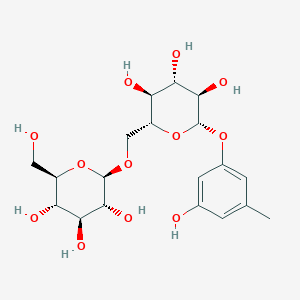

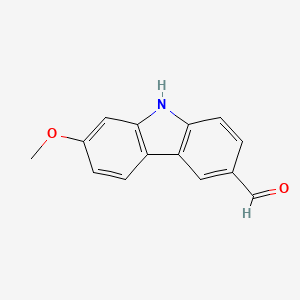

Neocarazostatin B is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

1. Directed Evolution and Protein Engineering

Neocarzinostatin (NCS), which includes Neocarazostatin B, has been explored for its potential in directed evolution and protein engineering. This antitumor protein's potential development for various applications, particularly intracellular applications, has been hindered by the presence of disulfide bonds. Directed evolution methods have been used to create stable, disulfide-free NCS variants, expanding its application scope (Drevelle et al., 2009).

2. Binding Specificity and Drug Delivery

The binding specificity of neocarzinostatin, which encompasses Neocarazostatin B, has been modified using in vitro evolution methods. This allows the protein scaffold of neocarzinostatin to bind to new ligands, making it a promising drug delivery vehicle. This approach has significantly broadened the range of compounds that can be recognized and bound by the protein family (Heyd et al., 2003).

3. Biosynthesis and Enzymatic Characterization

The biosynthesis of Neocarazostatin A, closely related to Neocarazostatin B, has been studied to understand its bioactive properties. The sequential prenylation and hydroxylation steps in the biosynthesis pathway, involving specific enzymes, have been characterized. This understanding paves the way for potential manipulation and optimization of the biosynthetic process for therapeutic applications (Huang et al., 2015).

4. Molecular Structure and Chromophore Release

Investigations into the molecular structure of neocarzinostatin, including variants like Neocarazostatin B, have provided insights into its chromophore release mechanism. Molecular dynamics simulations have revealed important aspects of the protein's structure that facilitate the release of the chromophore, crucial for its antitumor activity (Yu et al., 2012).

5. Application in Antitumor Therapy

Neocarazostatin B, as part of the neocarzinostatin family, has been studied for its potential in antitumor therapy. The combination of neocarzinostatin with other agents like paclitaxel has shown synergistic effects in inhibiting glioma cell growth and inducing apoptosis, suggesting its potential in combination therapies for cancer treatment (Tianqin et al., 2016).

Propriétés

Nom du produit |

Neocarazostatin B |

|---|---|

Formule moléculaire |

C22H27NO3 |

Poids moléculaire |

353.5 g/mol |

Nom IUPAC |

1-[(2R)-2-hydroxypropyl]-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |

InChI |

InChI=1S/C22H27NO3/c1-12(2)6-7-15-8-9-18-17(11-15)19-20(23-18)16(10-13(3)24)14(4)22(26-5)21(19)25/h6,8-9,11,13,23-25H,7,10H2,1-5H3/t13-/m1/s1 |

Clé InChI |

SDXRDEAECLPZHL-CYBMUJFWSA-N |

SMILES isomérique |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C[C@@H](C)O |

SMILES canonique |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |

Synonymes |

neocarazostatin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)

![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)

![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)